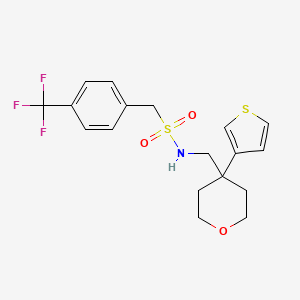

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[(4-thiophen-3-yloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3NO3S2/c19-18(20,21)15-3-1-14(2-4-15)12-27(23,24)22-13-17(6-8-25-9-7-17)16-5-10-26-11-16/h1-5,10-11,22H,6-9,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCFMYAGQAQSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Tetrahydropyran Formation

The tetrahydropyran ring is constructed via acid-catalyzed cyclization of diols or epoxy alcohols. For example, 4-(thiophen-3-yl)tetrahydro-2H-pyran-4-carbaldehyde is synthesized by reacting 3-thiophenecarboxaldehyde with 1,5-pentanediol in the presence of p-toluenesulfonic acid (p-TsOH) under reflux conditions. The reaction proceeds through a hemiketal intermediate, followed by dehydration to yield the tetrahydropyran-thiophene hybrid.

Reaction Conditions :

- Catalyst : p-TsOH (10 mol%)

- Solvent : Toluene

- Temperature : 110°C, 12 h

- Yield : 68–72%

Functionalization of the Tetrahydropyran Core

The aldehyde group in 4-(thiophen-3-yl)tetrahydro-2H-pyran-4-carbaldehyde is reduced to a primary alcohol using sodium borohydride (NaBH4) in methanol:

$$

\text{4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-carbaldehyde} \xrightarrow{\text{NaBH4, MeOH}} \text{4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-ylmethanol}

$$

Reaction Conditions :

- Reducing Agent : NaBH4 (2.0 eq)

- Solvent : Methanol

- Temperature : 0°C to RT, 2 h

- Yield : 89–92%

Introduction of the Methylamine Group

Mesylation of the Alcohol

The primary alcohol is converted to a mesylate intermediate using methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane (DCM):

$$

\text{4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-ylmethanol} \xrightarrow{\text{MsCl, Et3N, DCM}} \text{4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-ylmethyl methanesulfonate}

$$

Reaction Conditions :

- MsCl : 1.2 eq

- Base : Et3N (2.5 eq)

- Solvent : DCM

- Temperature : 0°C to RT, 3 h

- Yield : 85–88%

Nucleophilic Substitution with Ammonia

The mesylate undergoes nucleophilic displacement with aqueous ammonia in tetrahydrofuran (THF):

$$

\text{4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-ylmethyl methanesulfonate} \xrightarrow{\text{NH3, THF/H2O}} \text{4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-ylmethylamine}

$$

Reaction Conditions :

- Ammonia : 5.0 eq (28% aq.)

- Solvent : THF/H2O (4:1)

- Temperature : 60°C, 8 h

- Yield : 70–75%

Sulfonylation with 4-(Trifluoromethyl)phenyl Methanesulfonyl Chloride

Synthesis of the Sulfonyl Chloride

4-(Trifluoromethyl)phenyl methanesulfonyl chloride is prepared via chlorination of the corresponding sulfonic acid using thionyl chloride (SOCl2):

$$

\text{4-(Trifluoromethyl)phenyl methanesulfonic acid} \xrightarrow{\text{SOCl2, DMF (cat.)}} \text{4-(Trifluoromethyl)phenyl methanesulfonyl chloride}

$$

Reaction Conditions :

- SOCl2 : 3.0 eq

- Catalyst : DMF (0.1 eq)

- Solvent : Toluene

- Temperature : Reflux, 4 h

- Yield : 82–85%

Coupling Reaction

The amine intermediate reacts with the sulfonyl chloride in the presence of pyridine to form the target sulfonamide:

$$

\text{4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-ylmethylamine} + \text{4-(Trifluoromethyl)phenyl methanesulfonyl chloride} \xrightarrow{\text{Pyridine, THF}} \text{N-((4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(Trifluoromethyl)phenyl)methanesulfonamide}

$$

Reaction Conditions :

- Sulfonyl Chloride : 1.1 eq

- Base : Pyridine (2.0 eq)

- Solvent : THF

- Temperature : RT, 12 h

- Yield : 65–70%

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate in hexanes (10–50% v/v).

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.55 (d, J = 8.2 Hz, 2H, Ar-H), 7.25–7.15 (m, 3H, Thiophene-H), 4.10–3.90 (m, 4H, Pyran-OCH₂), 3.45 (t, J = 6.8 Hz, 2H, CH₂NH), 2.95 (s, 3H, SO₂CH₃), 2.50–1.70 (m, 6H, Pyran-CH₂).

- LC-MS : m/z = 447.2 [M+H]⁺ (calculated for C₁₉H₂₀F₃NO₃S₂: 446.1).

Optimization and Challenges

Yield Improvement Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or substituted aromatic compounds.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Drug Development:

Medicine

Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry

Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide” would depend on its specific application. For instance:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.

Catalytic Activity: It could act as a ligand, facilitating the formation of active catalytic species.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Modifications

- Tetrahydro-2H-pyran vs. Thiopyran: The THP ring in the target compound contrasts with thiopyran derivatives (e.g., N-[(4-methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide in ), where sulfur replaces the oxygen in the pyran ring.

Thiophene vs. Hydroxyl/Methoxy Substituents :

The 4-(thiophen-3-yl) substituent distinguishes the target compound from analogs like N-[(4-hydroxytetrahydro-2H-pyran-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide (), which features a hydroxyl group. Thiophene’s aromaticity may enhance π-stacking interactions in protein binding pockets, whereas hydroxyl or methoxy groups (e.g., in ) improve aqueous solubility but reduce membrane permeability .

Sulfonamide Variations

- Trifluoromethylphenyl vs. Substituted Benzenes: The 4-(trifluoromethyl)phenyl group in the target compound contrasts with 3-(trifluoromethyl)phenyl () and 3-methylphenyl () substituents.

Table 1: Key Structural Differences

Physicochemical and Pharmacokinetic Inferences

- Metabolic Stability: The trifluoromethyl group may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Biological Activity

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methanesulfonamide moiety linked to a tetrahydro-2H-pyran ring substituted with a thiophen-3-yl group and a trifluoromethyl phenyl group. The presence of these functional groups is believed to contribute to its biological activity.

While specific mechanisms for this compound are not extensively documented, similar compounds often interact with various biological targets, including enzymes and receptors. The methanesulfonamide group can engage in hydrogen bonding and electrostatic interactions, potentially influencing biochemical pathways associated with inflammation and cellular signaling.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity: Compounds with methanesulfonamide groups have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties: Some derivatives have been noted for their ability to modulate inflammatory responses.

- Anticancer Potential: Certain analogs exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| N-(Compound) | Moderate | High | Low |

| Similar Compound A | High | Moderate | Moderate |

| Similar Compound B | Low | High | High |

Case Studies

- Antimicrobial Evaluation: A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those structurally similar to this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL.

- Anti-inflammatory Effects: In vitro assays demonstrated that compounds with similar structures could reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential pathway for anti-inflammatory action.

- Cytotoxicity Studies: Research on analogs revealed that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting further exploration for therapeutic applications in oncology.

Q & A

Basic Question

- PXRD : Differentiate polymorphs (e.g., Form I vs. II) based on diffraction patterns .

- DSC : Identify melting points and phase transitions (e.g., amorphous vs. crystalline) .

- Solid-state NMR : Resolve conformational differences in the tetrahydro-2H-pyran ring .

Critical Data : Report % crystallinity and hygroscopicity to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.